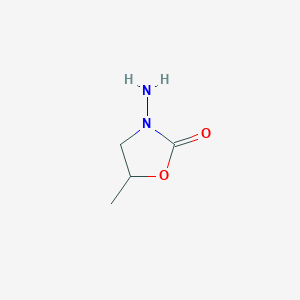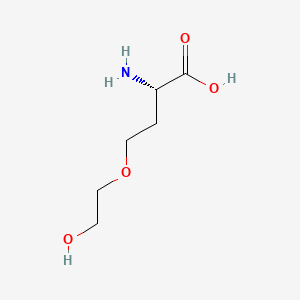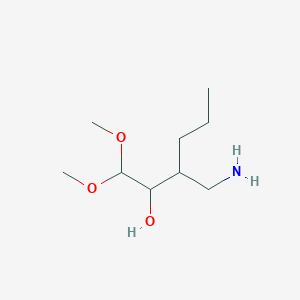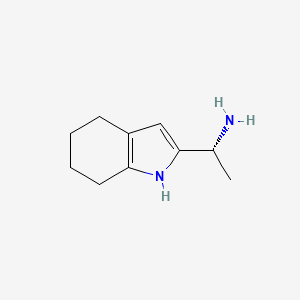
3-(Chloromethyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-1H-pyrrole is an organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The presence of a chloromethyl group at the third position of the pyrrole ring makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Chloromethyl)-1H-pyrrole can be synthesized through several methods. One common method involves the chloromethylation of pyrrole using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . Another method involves the alkylation of pyrrole with chloromethyl methyl ether under acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high selectivity and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)-1H-pyrrole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted pyrroles with various functional groups.
Oxidation: Formation of pyrrole-3-carboxaldehyde or pyrrole-3-carboxylic acid.
Reduction: Formation of 3-methyl-1H-pyrrole.
Applications De Recherche Scientifique
3-(Chloromethyl)-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-1H-pyrrole involves its ability to act as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to react with various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1H-pyrrole: Lacks the chloromethyl group, making it less reactive in substitution reactions.
3-Bromomethyl-1H-pyrrole: Similar reactivity but with different halogen properties.
3-(Hydroxymethyl)-1H-pyrrole: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity and applications.
Uniqueness
3-(Chloromethyl)-1H-pyrrole is unique due to its chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Propriétés
Formule moléculaire |
C5H6ClN |
|---|---|
Poids moléculaire |
115.56 g/mol |
Nom IUPAC |
3-(chloromethyl)-1H-pyrrole |
InChI |
InChI=1S/C5H6ClN/c6-3-5-1-2-7-4-5/h1-2,4,7H,3H2 |
Clé InChI |
YSWYTNFIIFKACS-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC=C1CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[cis-3-(Aminomethyl)cyclopentyl]methanol](/img/structure/B13618643.png)
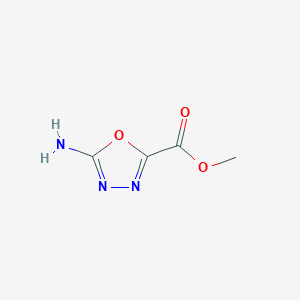

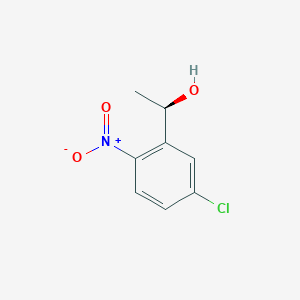



![[4-(Prop-2-yn-1-yl)oxan-4-yl]methanol](/img/structure/B13618670.png)
